

# A Technical Guide to Diazald: Properties, Applications, and Experimental Protocols

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## Compound of Interest

Compound Name: *Diazald*

Cat. No.: *B120255*

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This technical guide provides an in-depth overview of **Diazald** (N-methyl-N-nitroso-p-toluenesulfonamide), a key reagent in organic synthesis. It details the compound's physicochemical properties, its primary application as a precursor to diazomethane, and provides a comprehensive experimental protocol for this conversion.

## Core Properties of Diazald

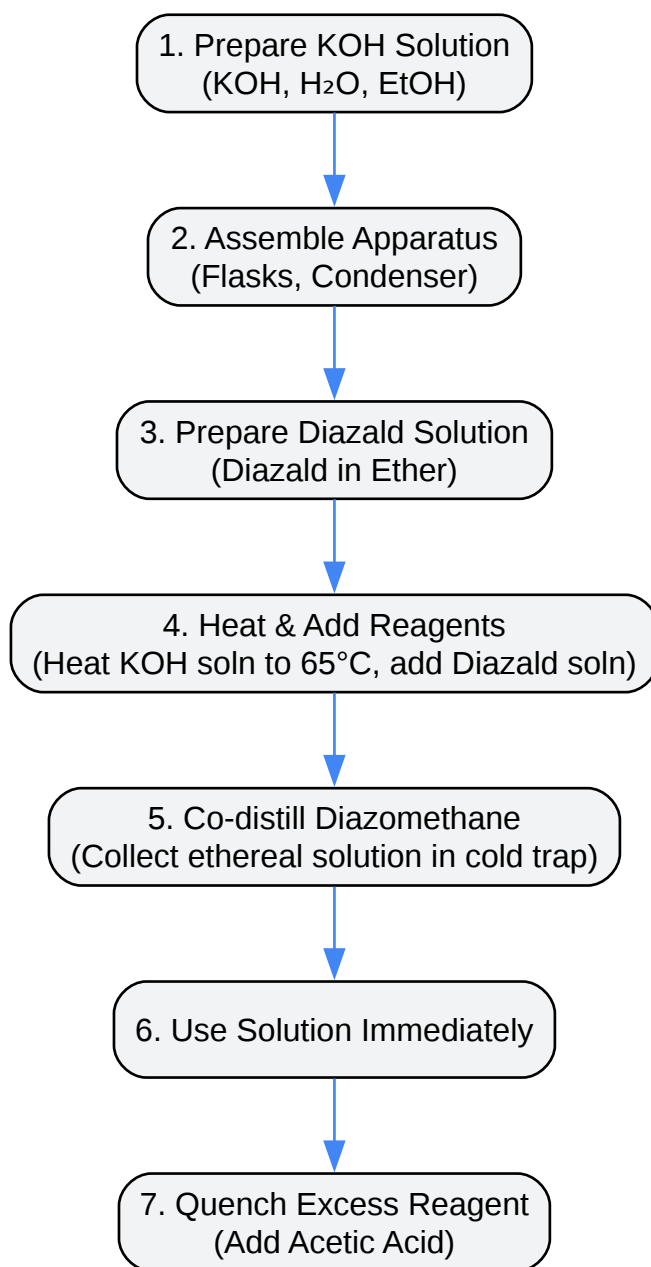
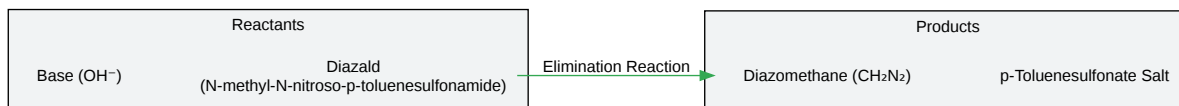
**Diazald** is a pale yellow crystalline solid widely favored for the generation of diazomethane due to its relative stability and handling safety compared to other precursors.<sup>[1]</sup> Its key quantitative properties are summarized below.

Property	Value	Reference(s)
CAS Number	80-11-5	
Molecular Weight	214.24 g/mol	
Chemical Formula	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O <sub>3</sub> S	[1]
Appearance	Light yellow solid/crystals	[1][2]
Melting Point	61-62 °C	[1]
Solubility	Insoluble in water; Soluble in ether, petroleum ether, and benzene	[2]
Stability	Stable in a brown bottle for several years	[2]

## Generation of Diazomethane from Diazald

**Diazald** is primarily used for the synthesis of diazomethane, a versatile but toxic and unstable methylating and cycloaddition agent. The reaction involves a base-catalyzed elimination, typically using potassium hydroxide (KOH) in a biphasic solvent system.[1]

The generation of diazomethane from **Diazald** proceeds through a two-step elimination reaction initiated by a hydroxide base. The process is illustrated below.



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## References

- 1. Diazald - Wikipedia [en.wikipedia.org]
- 2. Diazald | C<sub>8</sub>H<sub>10</sub>N<sub>2</sub>O<sub>3</sub>S | CID 6628 - PubChem [pubchem.ncbi.nlm.nih.gov]
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